
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxy-2-nitroaniline, followed by coupling with a suitable aromatic compound to form the azo linkage.
Pyrazolone Formation: The next step involves the cyclization of the azo compound with an appropriate diketone to form the pyrazolone ring.
Sulphonylation: The pyrazolone derivative is then subjected to sulphonylation using a sulphonyl chloride reagent to introduce the sulphonyl group.
Esterification: Finally, the sulphonylated compound is esterified with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the azo and methoxy groups.
Reduction: Reduction reactions can target the nitro and azo groups, leading to the formation of amines and hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphen
Properties
CAS No. |
85750-11-4 |
|---|---|
Molecular Formula |
C22H23N5O9S |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[4-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O9S/c1-13-21(24-23-17-7-5-15(34-3)11-18(17)27(30)31)22(29)26(25-13)19-12-16(6-8-20(19)35-4)37(32,33)10-9-36-14(2)28/h5-8,11-12,21H,9-10H2,1-4H3 |
InChI Key |
MXAMPEDYDQZTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



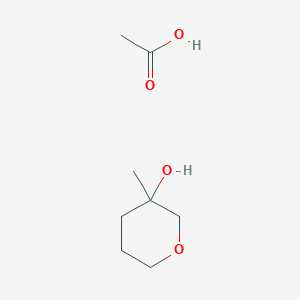
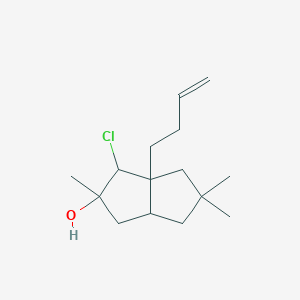
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
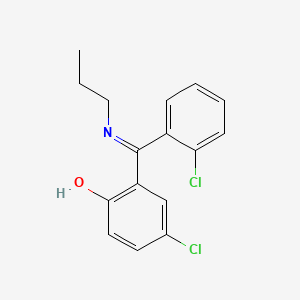
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
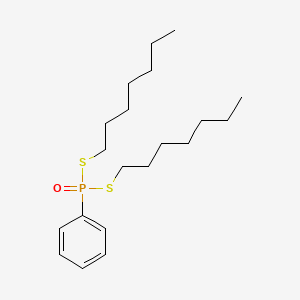
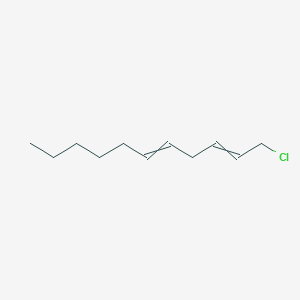
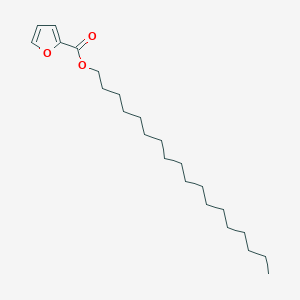
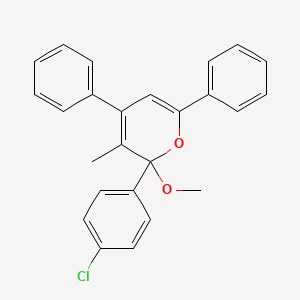
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
